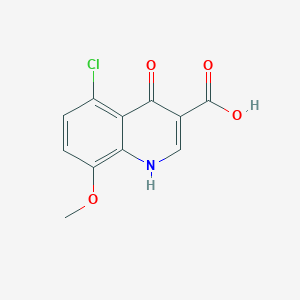
2-(difluoromethyl)-1,3-benzoxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(difluoromethyl)-1,3-benzoxazol-5-amine” belongs to the class of organic compounds known as benzoxazoles . Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .
Synthesis Analysis
Difluoromethylation of heterocycles has been a highly intriguing research topic, and substantial progress has been made in the past decades . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular structure of “2-(difluoromethyl)-1,3-benzoxazol-5-amine” would consist of a benzoxazole ring with a difluoromethyl group attached at the 2-position and an amine group attached at the 5-position. The highly polarised C–H bond of CF2H makes this group a competent hydrogen bond donor, a unique characteristic amongst polyfluorinated motifs .Chemical Reactions Analysis
Difluoromethylation is a process that involves the introduction of a CF2H group to a molecule . This can be achieved via direct cross-coupling facilitated by a transition metal or through Minisci-type radical chemistry using a suitable difluoromethylation reagent .Direcciones Futuras
The difluoromethyl functionality has proven useful in drug discovery, as it can modulate the properties of bioactive molecules. For PET imaging, this structural motif has been largely underexploited in (pre)clinical radiotracers due to a lack of user-friendly radiosynthetic routes . Therefore, the development of new methods for the synthesis and application of difluoromethylated compounds is a promising direction for future research .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 2-(difluoromethyl)-1,3-benzoxazol-5-amine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-nitrophenol", "difluoromethyl bromide", "sodium hydride", "ammonium chloride", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Reduction of 2-nitrophenol to 2-aminophenol using sodium hydride and ethanol as a solvent.", "Step 2: Reaction of 2-aminophenol with difluoromethyl bromide in the presence of sodium hydroxide and water to form 2-(difluoromethyl)-1,3-benzoxazole.", "Step 3: Treatment of 2-(difluoromethyl)-1,3-benzoxazole with ammonium chloride in ethanol to obtain 2-(difluoromethyl)-1,3-benzoxazol-5-amine." ] } | |
Número CAS |
1039961-21-1 |
Nombre del producto |
2-(difluoromethyl)-1,3-benzoxazol-5-amine |
Fórmula molecular |
C8H6F2N2O |
Peso molecular |
184.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




